(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol . It is primarily used as a heterocyclic building block in organic synthesis and is known for its applications in various chemical reactions and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (S)-4-hydroxymethyl-2-oxazolidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps like recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The oxazolidinone ring can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The sulfonate group enhances the compound’s reactivity and solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
(S)-4-hydroxymethyl-2-oxazolidinone: A precursor in the synthesis of (S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate.
4-methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Other oxazolidinones: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of the oxazolidinone ring and the 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRYNVWWTZADH-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452720 | |
Record name | [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154669-49-5 | |
Record name | [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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